3-Chloro-6-(2-cyclopropylethoxy)pyridazine
Description
3-Chloro-6-(2-cyclopropylethoxy)pyridazine is a pyridazine derivative characterized by a chlorine atom at the 3-position and a 2-cyclopropylethoxy group at the 6-position of the heterocyclic ring. The synthesis of such compounds typically involves nucleophilic substitution reactions, where halide groups on the pyridazine core are replaced by alkoxy or amine substituents .
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-chloro-6-(2-cyclopropylethoxy)pyridazine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-4-9(12-11-8)13-6-5-7-1-2-7/h3-4,7H,1-2,5-6H2 |
InChI Key |
AFSNKRGUDHVRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-cyclopropylethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2-cyclopropylethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for 3-Chloro-6-(2-cyclopropylethoxy)pyridazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2-cyclopropylethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazine derivatives.
Cycloaddition Reactions: Pyridazine derivatives are known to participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-Chloro-6-(2-cyclopropylethoxy)pyridazine exhibits antimicrobial properties against various pathogens. Preliminary studies have shown activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The specific mechanisms of action are still under investigation but may involve enzyme inhibition or disruption of bacterial cell wall synthesis .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported half-maximal inhibitory concentration (IC50) values for related compounds, suggesting that derivatives of pyridazine could be developed as potential anti-inflammatory agents. For instance:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound A | 0.04 ± 0.09 | COX-2 |
| Compound B | 0.06 ± 0.02 | COX-1 |
These findings support the therapeutic potential of this compound in treating inflammatory diseases .
Enzyme Inhibition
3-Chloro-6-(2-cyclopropylethoxy)pyridazine is utilized in studies focusing on enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable compound for investigating pathways involved in various diseases, including cancer .
Agrochemicals
Pyridazine derivatives, including 3-Chloro-6-(2-cyclopropylethoxy)pyridazine, are explored for their potential use in agrochemicals such as herbicides and insecticides. The unique structural features of this compound may enhance its effectiveness in agricultural applications .
In Vivo Studies
Animal model studies have shown that compounds similar to 3-Chloro-6-(2-cyclopropylethoxy)pyridazine can significantly reduce inflammation, measured by paw edema and granuloma formation. These results bolster the compound's potential therapeutic applications in inflammatory conditions .
Structural Variants
3-Chloro-6-(2-cyclopropylethoxy)pyridazine can be compared with other pyridazine derivatives:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 3-Chloro-6-methoxypyridazine | Methoxy group | Varies |
| 3-Chloro-6-(4-piperidyloxy)pyridazine | Piperidyloxy group | Different activities |
The presence of the cyclopropylethoxy group in this compound imparts distinct physicochemical properties and enhances its biological activities compared to other derivatives .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2-cyclopropylethoxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to modulation of biological pathways. For example, pyridazine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and structure of the derivative.
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Pyridazine derivatives vary significantly in biological activity and physicochemical properties depending on substituents. Below is a comparative analysis grouped by substituent type:
Aryl-Substituted Pyridazines
3-Chloro-6-(4-methylphenyl)-pyridazine (CAS 2165-06-2)
- Structure : Chlorine at C3, 4-methylphenyl at C4.
- Activity : Exhibits potent analgesic and anti-inflammatory effects comparable to reference drugs like diclofenac, acting via peripheral and central mechanisms .
- Molecular Weight : 204.66 g/mol; higher lipophilicity due to the methylphenyl group may enhance membrane permeability .
3-Chloro-6-(4-(trifluoromethyl)phenyl)pyridazine (CAS 66548-88-7)
Piperazinyl/Amine-Substituted Pyridazines
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Structure: Piperazinyl group with a chlorophenoxypropyl chain at C6. Activity: Demonstrates anti-inotropic, antiplatelet, and antiviral properties, likely due to the piperazinyl moiety’s ability to engage hydrogen bonding and charge interactions .
- 3-Chloro-6-(4-methyl-1-piperazinyl)pyridazine Structure: Methylpiperazinyl group at C6.
Alkoxy/Thio-Substituted Pyridazines
- 3-Chloro-6-(2-(4-morpholinyl)ethylthio)pyridazine Structure: Morpholinyl-ethylthio group at C6.
3-Chloro-6-(trifluoromethyl)pyridazine (CAS N/A)
Structural and Pharmacological Data Tables
Table 1: Structural Comparison
Key Findings and Implications
- Substituent Impact : Alkoxy groups (e.g., cyclopropylethoxy) balance lipophilicity and steric effects, while piperazinyl groups improve solubility and target engagement .
- Electron-Withdrawing Groups : Trifluoromethyl and chlorine enhance stability but may increase toxicity risks .
- Therapeutic Potential: Aryl-substituted derivatives show promise in inflammation, whereas piperazinyl analogs are explored for antiviral applications .
Further studies on 3-Chloro-6-(2-cyclopropylethoxy)pyridazine should focus on synthetic optimization, pharmacokinetic profiling, and head-to-head comparisons with these analogs to elucidate its unique advantages.
Biological Activity
3-Chloro-6-(2-cyclopropylethoxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound.
The synthesis of 3-Chloro-6-(2-cyclopropylethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2-cyclopropylethanol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The reaction conditions are optimized to yield high purity and yield of the desired compound.
Chemical Reactions:
- Substitution Reactions: The chlorine atom at the 3-position can be substituted with various nucleophiles under suitable conditions.
- Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield dihydropyridazine derivatives.
- Cycloaddition Reactions: Pyridazine derivatives are known to participate in cycloaddition reactions, forming complex polycyclic structures .
Anti-inflammatory Activity
Research indicates that 3-Chloro-6-(2-cyclopropylethoxy)pyridazine exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, showcasing their potency against COX-1 and COX-2 enzymes .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound A | 0.04 ± 0.09 | COX-2 |
| Compound B | 0.06 ± 0.02 | COX-1 |
These findings suggest that derivatives of pyridazine, including 3-Chloro-6-(2-cyclopropylethoxy)pyridazine, could be developed as potential anti-inflammatory agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it may possess activity against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance profiles . The specific mechanisms of action remain under investigation but may involve enzyme inhibition or disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
- In Vivo Studies: In animal models, compounds similar to 3-Chloro-6-(2-cyclopropylethoxy)pyridazine have demonstrated efficacy in reducing inflammation as measured by paw edema and granuloma formation . These studies support the potential therapeutic application of this compound in inflammatory diseases.
- Mechanism of Action: Research suggests that the biological activity may be attributed to the compound's ability to inhibit key signaling pathways involved in inflammation and cell proliferation. For instance, it has been shown to modulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in RAW264.7 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
